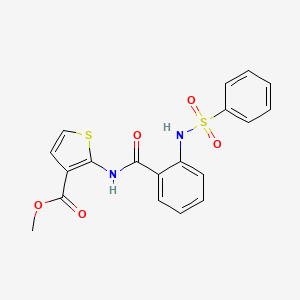

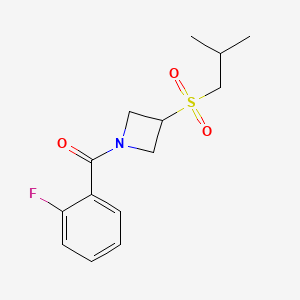

Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Anti-Inflammatory Agents: Thiophene-based compounds exhibit anti-inflammatory properties. They can modulate inflammatory pathways, making them promising candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Anti-Cancer Agents: Certain thiophene derivatives have demonstrated anti-cancer activity. They interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis. Researchers continue to explore their potential as chemotherapeutic agents .

Anti-Anxiety and Anti-Psychotic Drugs: Thiophenes have been investigated for their anxiolytic and anti-psychotic effects. These compounds may act on neurotransmitter systems, providing relief from anxiety disorders and related conditions .

Anti-Fungal Agents: Thiophenes exhibit antifungal activity against various fungal pathogens. They can disrupt fungal cell membranes and inhibit growth, making them valuable in treating fungal infections .

Kinase Inhibitors: Thiophene-containing molecules have been studied as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting them can impact diseases like cancer and autoimmune disorders .

Estrogen Receptor Modulators: Researchers have explored thiophenes as estrogen receptor modulators. These compounds may influence hormone-related processes and find applications in hormone replacement therapy .

Material Science

Beyond medicinal applications, thiophenes contribute to material science:

Organic Electronics: Thiophene-based polymers serve as semiconductors in organic electronic devices. Their unique electronic properties make them suitable for organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes find use in catalysis, sensors, and materials with tailored properties .

Miscellaneous Applications

Thiophenes also appear in unexpected places:

Synthesis of Anti-Atherosclerotic Agents: 2-octylthiophene, a derivative, contributes to the synthesis of anti-atherosclerotic agents .

Bridge Molecules in N-Type Small Molecules: Methyl thiophene-3-carboxylate bridges have been incorporated into n-type small molecules, impacting their electronic properties .

Therapeutic importance of synthetic thiophene - BMC Chemistry Recent strategies in the synthesis of thiophene derivatives … - Springer Effect of a methyl thiophene-3-carboxylate bridge in an …

Mécanisme D'action

Orientations Futures

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .

Propriétés

IUPAC Name |

methyl 2-[[2-(benzenesulfonamido)benzoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S2/c1-26-19(23)15-11-12-27-18(15)20-17(22)14-9-5-6-10-16(14)21-28(24,25)13-7-3-2-4-8-13/h2-12,21H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGNYMAILBPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)